molecular formula C22H24N2O4 B2366300 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid CAS No. 1339485-97-0

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid

Cat. No.: B2366300
CAS No.: 1339485-97-0
M. Wt: 380.444
InChI Key: XFUNXQDLERJOBY-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylalanine . Its IUPAC name is (2S)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 502.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 502.57 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Modification

Synthesis of Piperazine Derivatives : Research has explored the synthesis of various piperazine derivatives starting from alpha-amino acids, leading to the creation of 2,6-bridged piperazine-3-ones through a series of chemical transformations. This process involves the selective reduction of a lactam carbonyl, followed by treatment with protic acid to generate N-acyliminium ions, which are then trapped by nucleophilic side chains, including aromatic and heteroaromatic groups (Veerman et al., 2003).

Enhancing Solubility and Dispersion : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes, demonstrating the potential of such compounds in enhancing the solubility and dispersion of nanomaterials in aqueous environments. The surfactants can be converted into enzymatically activated forms, creating homogeneous dispersions on-demand under physiological conditions (Cousins et al., 2009).

Chemical Structure and Interactions

Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been elucidated, revealing the conformation of molecules within the structure. The piperazine ring in these molecules adopts a chair conformation, with specific dihedral angles formed between the planar atoms of the piperazine ring and the benzene ring, highlighting the molecular geometry of such compounds (Faizi et al., 2016).

Functionalization for Receptor Binding

Development of Receptor Ligands : The functionalization of the (2-methoxyphenyl)piperazine pharmacophore, a component of WAY 100635, with phosphinoarylbenzylamide or phosphinoarylbenzylamine chelator groups, has been explored to stabilize rhenium tricarbonyl complexes. These complexes have been evaluated for their binding affinity to 5HT1A receptors, demonstrating the potential of such compounds in receptor-targeted applications (Palma et al., 2004).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary targets of the compound “3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid” are currently unknown. The compound is a derivative of propanoic acid and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These compounds are typically involved in peptide bond formation during protein synthesis .

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUNXQDLERJOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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